4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate
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Overview
Description
4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is an organic compound with a complex structure that includes bromine, benzoyl, carbohydrazonoyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with 2-bromobenzoyl chloride, which reacts with hydrazine to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 2-methoxyphenyl 3-bromobenzoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The bromine atoms in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions can vary depending on the biological context and the specific target molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications.
Properties
CAS No. |
477728-77-1 |
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Molecular Formula |
C22H16Br2N2O4 |
Molecular Weight |
532.2 g/mol |
IUPAC Name |
[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C22H16Br2N2O4/c1-29-20-11-14(13-25-26-21(27)17-7-2-3-8-18(17)24)9-10-19(20)30-22(28)15-5-4-6-16(23)12-15/h2-13H,1H3,(H,26,27)/b25-13+ |
InChI Key |
OKCSKYWADCXFBC-DHRITJCHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2Br)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2Br)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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